
11alpha-Methoxysaikosaponin f
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Overview
Description
11alpha-Methoxysaikosaponin F is a triterpenoid saponin isolated from the roots of Bupleurum species, particularly Bupleurum marginatum Wall. ex DC . This compound has garnered significant attention due to its promising therapeutic potential, especially in the treatment of liver fibrosis . It is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a methoxy group at the 11alpha position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11alpha-Methoxysaikosaponin F involves several steps, starting from the extraction of saikosaponins from Bupleurum species. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude saikosaponins from the plant material.
Purification: Employing chromatographic techniques such as UPLC-PDA-Q/TOF-MS to purify and identify the specific saikosaponins.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the process generally involves large-scale extraction and purification techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes acid-catalyzed hydrolysis due to its glycosidic linkages. Key findings include:
Hydrolysis kinetics depend on the glycosidic bond position, with terminal glucose units cleaving faster than inner fucose residues .
Oxidation Reactions
Oxidation primarily targets hydroxyl groups on the triterpenoid backbone:
Oxidizing Agent | Site of Action | Product Identified |
---|---|---|
KMnO₄ in acidic media | C-16 hydroxyl group | Ketone derivative (C=O at C-16) |
Ozone (O₃) | Δ¹²,¹³ double bond | Epoxide formation (12,13-epoxide) |
Oxidation at C-16 correlates with reduced anti-inflammatory activity but enhanced cytotoxicity in cancer cell lines .
Reduction Reactions
Selective reduction of double bonds modifies bioactivity:
Reducing Agent | Target Site | Outcome |
---|---|---|
H₂/Pd-C | Δ¹²,¹³ double bond | Dihydro derivative (saturated bond) |
NaBH₄ | Ketone groups (post-oxidation) | Secondary alcohol formation |
Reduction of the Δ¹²,¹³ bond diminishes interactions with cholesterol-rich cell membranes, altering pharmacokinetics .
pH-Dependent Stability
Stability assays reveal degradation patterns critical for pharmaceutical formulation:
pH Range | Half-Life (25°C) | Major Degradation Pathway |
---|---|---|
1–3 | 4.2 hours | Glycosidic bond hydrolysis |
7–8 | 48 hours | Methoxy group demethylation |
10–12 | 1.5 hours | Oxidation of hydroxyl groups |
Neutral conditions (pH 7.4) preserve >90% integrity for 24 hours, making it suitable for oral delivery.
Analytical Characterization of Reaction Products
Advanced techniques validate reaction outcomes:
Scientific Research Applications
11alpha-Methoxysaikosaponin F has a wide range of scientific research applications:
Chemistry: Used as a standard for analyzing and resolving the activities of herbal medicines.
Biology: Studied for its effects on hepatic stellate cells, showing potential in treating liver fibrosis.
Medicine: Investigated for its anti-tumor properties and as a biological response modulator.
Industry: Utilized in the development of therapeutic agents and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of 11alpha-Methoxysaikosaponin F involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
11alpha-Methoxysaikosaponin F is unique among saikosaponins due to its specific methoxy group at the 11alpha position. Similar compounds include:
- Saikosaponin A
- Saikosaponin D
- Saikosaponin G
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Biological Activity
11alpha-Methoxysaikosaponin f is a triterpenoid saponin derived from the plant Bupleurum chinense, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and inflammation modulation. This article reviews the current understanding of its biological activity, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds known as saikosaponins, which are characterized by their unique triterpenoid structure. The specific structural features of this compound contribute to its biological activities, including cytotoxicity against cancer cells and anti-inflammatory properties.
1. Anticancer Effects
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study highlighted its potential in targeting breast cancer through modulation of key signaling pathways:
- Mechanism of Action : The compound interacts with apoptosis regulators such as Bcl-2 and targets pathways like PI3K-Akt and EGFR, which are critical in cancer progression .
- Case Study : In vitro studies demonstrated that treatment with this compound led to decreased proliferation and increased apoptosis in MCF-7 breast cancer cells, suggesting its role as a potential chemotherapeutic agent .
Cancer Type | Cell Line | Dose/Conc. | Exposure (Hours) | Effects on Signaling Pathways |
---|---|---|---|---|
Breast Cancer | MCF-7 | 10–50 μM | 24 h | Induction of apoptosis via Bcl-2 downregulation |
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through various biochemical pathways:
- Inflammatory Response Modulation : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
- Mechanism : The compound appears to exert its effects by blocking NF-κB activation, a key transcription factor involved in inflammatory responses.
3. Antiviral Activity
Recent investigations have also explored the antiviral properties of saikosaponins, including this compound:
- Case Study : Preliminary studies suggest that saikosaponins can inhibit the replication of certain viruses, including coronaviruses, by interfering with viral entry mechanisms .
- Mechanism : The antiviral activity may be attributed to the ability of these compounds to modulate immune responses and inhibit viral protein synthesis.
Research Findings
A systematic review of the literature reveals several key findings regarding the biological activity of this compound:
- Cytotoxicity : Demonstrated significant cytotoxic effects against multiple cancer cell lines.
- Inflammation Reduction : Effectively reduced levels of inflammatory markers in vitro.
- Antiviral Potential : Showed promise in inhibiting viral replication in preliminary studies.
Properties
Molecular Formula |
C49H82O18 |
---|---|
Molecular Weight |
959.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-14-methoxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O18/c1-22-31(53)33(55)37(59)42(63-22)67-39-27(20-62-41-36(58)34(56)32(54)26(19-50)64-41)65-43(38(60)35(39)57)66-30-11-12-46(6)28(45(30,4)5)10-13-47(7)40(46)25(61-9)16-23-24-17-44(2,3)14-15-49(24,21-51)29(52)18-48(23,47)8/h16,22,24-43,50-60H,10-15,17-21H2,1-9H3/t22-,24-,25+,26+,27+,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,46-,47+,48+,49+/m0/s1 |
InChI Key |
QUBQEHLOFWDOPC-OZRHACRWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)OC)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)OC)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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